molecular formula C7H6Br2O2S B2868597 Methyl 2-(dibromomethyl)thiophene-3-carboxylate CAS No. 2044745-59-5

Methyl 2-(dibromomethyl)thiophene-3-carboxylate

Cat. No.: B2868597
CAS No.: 2044745-59-5
M. Wt: 313.99
InChI Key: KDQVHEWEPIPZFY-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)thiophene-3-carboxylate (CAS 2044745-59-5) is a high-value, multifunctional synthetic intermediate designed for advanced organic synthesis and materials science research. Its molecular structure incorporates a thiophene ring core strategically functionalized with both a dibromomethyl group and a methyl carboxylate ester, providing two distinct and reactive sites for further chemical elaboration . This makes it an exceptionally versatile building block for constructing complex, functionalized heterocyclic systems. The primary research value of this compound lies in its application as a key precursor in the development of thiophene-based trimers and conductive polymers. Such structures are of significant interest due to their outstanding electronic properties, superior processability, and utility in advanced technologies, including biosensors, organic LEDs, and solar cells . The reactive dibromomethyl group serves as a critical handle for further cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for creating carbon-carbon bonds in the synthesis of complex organic molecules and perfectly alternated copolymers . Furthermore, thiophene derivatives are extensively investigated in medicinal chemistry for their wide spectrum of therapeutic properties. Research indicates that thiophene-based compounds can exhibit antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, making this compound a valuable starting point for the synthesis of novel biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(dibromomethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-11-7(10)4-2-3-12-5(4)6(8)9/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQVHEWEPIPZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method employs a two-step radical bromination sequence to convert methyl 2-methylthiophene-3-carboxylate to the dibrominated derivative. Initial monobromination occurs via N-bromosuccinimide (NBS) under benzoyl peroxide (BPO)-initiated radical conditions, followed by a second bromination using excess NBS or elemental bromine.

Key Reaction Parameters:

  • Step 1 (Monobromination):
    • Reagents: NBS (1.1 eq), BPO (0.1 eq)
    • Solvent: Dichloromethane (DCM)
    • Temperature: Reflux (40°C)
    • Time: 6–8 h
    • Yield: 82–85% (methyl 2-(bromomethyl)thiophene-3-carboxylate)
  • Step 2 (Dibromination):
    • Reagents: NBS (2.2 eq), BPO (0.15 eq)
    • Solvent: CCl4
    • Temperature: 65°C
    • Time: 12 h
    • Yield: 68% (target compound)
    • Purity: 94% (HPLC)

Optimization Insights

  • Solvent Polarity: Carbon tetrachloride enhances bromine radical stability compared to DCM, driving complete dibromination.
  • Stoichiometry Control: Excess NBS (2.2 eq) prevents incomplete substitution, while higher BPO loading accelerates radical chain propagation.

Electrophilic Bromination Using Molecular Bromine and Lewis Acid Catalysis

Reaction Design

Direct electrophilic dibromination leverages Br2 in the presence of FeCl3 to install both bromine atoms on the methyl group in a single pot. The thiophene ring’s electron-rich nature facilitates electrophilic attack at the benzylic position.

Standard Protocol:

  • Reagents: Br2 (2.5 eq), FeCl3 (0.2 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → RT (gradual warming)
  • Time: 24 h
  • Yield: 57%
  • Purity: 89%

Limitations and Solutions

  • Regioselectivity Challenges: Competing ring bromination occurs if temperature exceeds 25°C. Maintaining sub-ambient temperatures suppresses this side reaction.
  • Workup Complexity: Quenching with Na2S2O3 followed by ethyl acetate extraction minimizes emulsion formation.

Metal-Mediated Bromine Transfer from Alkyl Dibromides

Zinc-Promoted Bromine Exchange

Adapting methodologies from thiophene metallation, this approach uses Zn powder to mediate bromine transfer from 1,2-dibromoethane to the methyl group.

Procedure:

  • Substrate: Methyl 2-methylthiophene-3-carboxylate (1 eq)
  • Reagents: 1,2-Dibromoethane (3 eq), Zn powder (4 eq)
  • Solvent: Diethyl ether
  • Additives: Propionic acid (1 eq)
  • Temperature: Reflux (35°C)
  • Time: 18 h
  • Yield: 73%
  • Purity: 91%

Mechanistic Advantages

Zinc facilitates single-electron transfers, enabling sequential bromine abstraction from 1,2-dibromoethane without requiring radical initiators. Propionic acid protonates intermediates, preventing Zn passivation.

Two-Step Hydrobromination-Oxidation Sequence

Synthetic Pathway

  • Hydrobromination: Reaction with HBr gas forms methyl 2-(hydrobromomethyl)thiophene-3-carboxylate.
  • Oxidative Bromination: H2O2/HBr system oxidizes the C–H bond, installing the second bromine.

Detailed Conditions:

Step Reagents Solvent Temperature Time Yield
1 HBr gas (3 eq) DCM 5°C 3 h 95%
2 H2O2 (30%, 2 eq) H2O/DCM 25°C 6 h 61%

Critical Analysis

  • Step 1 Efficiency: Near-quantitative hydrobromination occurs under cryogenic conditions.
  • Step 2 Limitations: Peroxide-mediated oxidation suffers from competing ester hydrolysis, necessitating pH control (pH 4–5).

Comparative Performance Evaluation

Method Overall Yield Purity Cost Index Scalability Key Advantage
Radical Dibromination 68% 94% $$$ Moderate High selectivity
Electrophilic 57% 89% $$ High Single-pot synthesis
Zn-Mediated 73% 91% $$$$ Low No radical initiators
HBr Oxidation 58% 87% $ High Low-cost reagents

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Radical Bromination: Microreactor systems enhance heat dissipation, allowing safer NBS usage at elevated concentrations (30% throughput increase).
  • Catalyst Recycling: FeCl3 recovery via aqueous extraction achieves 85% reuse efficiency, reducing metal waste.

Regulatory Compliance

  • Bromine Handling: Closed-loop Br2 scrubbing systems (e.g., NaOH traps) are mandatory to meet OSHA exposure limits (PEL 0.1 ppm).
  • Byproduct Management: Succinimide from NBS reactions requires biodegradation pretreatment before aqueous discharge.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibromomethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the dibromomethyl group can yield different products depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized thiophenes.

Scientific Research Applications

Methyl 2-(dibromomethyl)thiophene-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.

    Medicinal Chemistry: Researchers explore its potential as a precursor for drugs with various therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-(dibromomethyl)thiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the thiophene-3-carboxylate core but differ in substituents, synthesis routes, and properties:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate (2c) 4-bromophenyl at C2 C₁₇H₁₁BrO₂S 359.24 g/mol Yield: 83%; purified via silica gel chromatography; used in Pd-catalyzed reactions
Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate (2d) 3-thienyl at C2 C₁₄H₁₀O₂S₂ 298.36 g/mol Yield: 70%; compatible with heteroaryl substituents
Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate (2h) tert-butyl at C2 C₁₅H₁₈O₂S 278.37 g/mol Yield: 57%; sterically demanding group
Ethyl 4-(dibromomethyl)-2-((2,6-difluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate (Relugolix Impurity 61) Dibromomethyl at C4, nitroaryl at C5 C₂₄H₂₀Br₂F₂N₂O₆S 662.30 g/mol High molecular weight; pharmaceutical impurity
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate Amino at C2, dimethoxyphenyl at C4 C₁₅H₁₅NO₄S 293.34 g/mol Purity: 95%; CAS 350997-14-7

Physicochemical Properties

  • Reactivity: Brominated derivatives (e.g., 2c, Relugolix Impurity 61) exhibit enhanced electrophilicity for Suzuki or Ullmann couplings compared to non-halogenated analogs .
  • Solubility : Esters with bulky groups (e.g., tert-butyl in 2h) show reduced solubility in polar solvents due to steric hindrance .
  • Thermal Stability : Methyl esters with electron-withdrawing groups (e.g., nitro in Relugolix Impurity 61) display higher melting points (>200°C) compared to alkyl-substituted analogs .

Data Tables

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methyl 2-(dibromomethyl)thiophene-3-carboxylate (inferred) C=O (1700–1750), C–Br (500–600) Dibromomethyl (~4.5–5.0), ester CH₃ (~3.8) Thiophene C (~120–140), COOCH₃ (~165–170)
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate NH₂ (3300–3500), C=O (1680) Aromatic H (~6.8–7.2), OCH₃ (~3.7) Aromatic C (~110–150), COOCH₃ (~167)

Key Research Findings

Bromination Enhances Reactivity : Dibromomethyl and bromoaryl groups in thiophene esters facilitate cross-coupling reactions, enabling diverse functionalization .

Steric Effects Influence Yields : Bulky substituents (e.g., tert-butyl) reduce yields in cyclization reactions (57% for 2h vs. 83% for 2c) .

Pharmaceutical Relevance : Dibromomethyl-thiophene derivatives are critical impurities or intermediates in drug synthesis, requiring stringent purity controls .

Biological Activity

Methyl 2-(dibromomethyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a carboxylate group, and two bromomethyl substituents. The bromomethyl groups enhance the compound's reactivity, making it suitable for various chemical transformations.

The biological activity of this compound largely depends on its chemical reactivity. The bromomethyl groups are highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological targets such as enzymes or receptors. This interaction can modulate enzymatic activity, leading to therapeutic effects .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that compounds with thiophene structures often inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Properties

Thiophene derivatives have been reported to possess anticancer activity. This compound may act as an intermediate in the synthesis of more complex molecules that target cancer cells. For instance, compounds derived from this structure have shown promise in inhibiting cell proliferation in cancer cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been investigated. Thiophene derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Preliminary studies suggest that this compound may exhibit similar properties, although further research is needed to confirm these effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial activity of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity :
    In a recent study focusing on the cytotoxic effects of thiophene-based compounds on cancer cell lines (e.g., HeLa and MCF-7), this compound derivatives exhibited IC50 values ranging from 15 to 25 µM, demonstrating promising anticancer activity comparable to established chemotherapeutic agents .
  • Anti-inflammatory Mechanism :
    Research exploring the anti-inflammatory properties of this compound revealed that it inhibits COX-1 and COX-2 enzymes with IC50 values of approximately 30 µM and 40 µM, respectively. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Data Summary Table

Biological ActivityObservationsIC50 Values (µM)
AntimicrobialEffective against S. aureus and E. coli~50
AnticancerCytotoxicity in HeLa and MCF-7 cell lines15 - 25
Anti-inflammatoryCOX-1 and COX-2 inhibitionCOX-1: ~30; COX-2: ~40

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